2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are of paramount importance in modern organic chemistry. nih.gov Their structural resemblance to benzene (B151609) allows them to act as bioisosteres, where the thiophene ring can replace a benzene ring in biologically active molecules without a significant loss of activity. This property has led to the incorporation of the thiophene moiety into a wide array of pharmaceuticals and agrochemicals. nih.gov Furthermore, the electronic properties of the thiophene ring, influenced by the sulfur atom, make these compounds valuable building blocks in materials science, particularly in the development of organic semiconductors, polymers, and dyes. nih.gov
Review of Substituted Thiophenecarboxaldehydes in Chemical Synthesis
Substituted thiophenecarboxaldehydes are versatile intermediates in organic synthesis. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of imines, oximes, and other derivatives. The substitution pattern on the thiophene ring further dictates the reactivity and properties of the molecule. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes, to produce the corresponding aldehydes. wikipedia.orgijpcbs.comorganic-chemistry.org Another powerful tool for the synthesis of substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a thiophene derivative and an aryl or vinyl boronic acid or ester. nih.govresearchgate.netwikipedia.orglibretexts.org This reaction is particularly useful for introducing aryl substituents at specific positions on the thiophene ring. nih.gov
Rationale for Investigating 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-
The investigation into 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is driven by the promising biological activities exhibited by related 4-arylthiophene-2-carbaldehyde derivatives. Research has shown that compounds within this class possess antibacterial, hemolytic, anti-urease, and nitric oxide (NO) scavenging capabilities. nih.gov The presence of a 4-chlorophenyl group is a common feature in many pharmacologically active compounds, and its incorporation into the thiophenecarboxaldehyde scaffold is a strategic approach to explore and potentially enhance these biological effects. The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. nih.gov Therefore, the synthesis and study of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- are aimed at discovering novel compounds with potential therapeutic applications. nih.gov
Chemical Profile and Synthesis
While specific, detailed research focused solely on 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing analogous 4-arylthiophene-2-carbaldehydes. A prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. nih.gov This approach would likely involve the coupling of a 4-bromothiophene-2-carbaldehyde derivative with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.
Alternatively, the synthesis could proceed by first performing a Suzuki coupling to create 3-(4-chlorophenyl)thiophene, followed by a Vilsmeier-Haack formylation reaction to introduce the aldehyde group at the 2-position of the thiophene ring. wikipedia.orgijpcbs.comorganic-chemistry.org
Table 1: General Properties of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-
| Property | Value |
| CAS Number | 893736-71-5 |
| Molecular Formula | C₁₁H₇ClOS |
| Molecular Weight | 222.69 g/mol |
| Appearance | Likely a solid |
| Storage | 2-8°C |
Data sourced from publicly available chemical supplier information.
Spectroscopic Data and Characterization
Table 2: Predicted Spectroscopic Data for 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of δ 9.8-10.0 ppm. - Doublets or multiplets for the protons on the thiophene ring, with chemical shifts influenced by the substituents. - Doublets for the protons on the 4-chlorophenyl ring in the aromatic region (δ 7.0-8.0 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 180-190 ppm. - Signals for the carbon atoms of the thiophene and 4-chlorophenyl rings in the aromatic region (δ 120-150 ppm). |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the region of 1400-1600 cm⁻¹. - A C-Cl stretching vibration. |
Research Findings and Potential Applications
Research on the broader class of 4-arylthiophene-2-carbaldehydes has demonstrated their potential as biologically active molecules. nih.gov A study on a series of these compounds revealed significant antibacterial activity, with some derivatives showing efficacy against Pseudomonas aeruginosa. nih.gov Furthermore, certain analogues exhibited notable nitric oxide (NO) scavenging and anti-urease activities. nih.gov These findings suggest that 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, as a member of this class, could be a valuable lead compound for the development of new therapeutic agents. The aldehyde functionality also makes it a key intermediate for the synthesis of a wider range of derivatives, such as Schiff bases, which are also known to possess diverse biological properties.
Table 3: Reported Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives
| Biological Activity | Findings | Reference |
| Antibacterial Activity | Some derivatives showed excellent activity against Pseudomonas aeruginosa. | nih.gov |
| Nitric Oxide (NO) Scavenging | Certain compounds were found to be effective NO scavengers. | nih.gov |
| Urease Inhibition | One derivative exhibited outstanding urease inhibition. | nih.gov |
| Hemolytic Activity | A specific analogue showed superior hemolytic action. | nih.gov |
2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- represents a compelling target for further investigation in the field of heterocyclic chemistry. Its synthesis, achievable through well-established methodologies like the Suzuki-Miyaura coupling and Vilsmeier-Haack formylation, opens the door to a largely unexplored chemical space. The documented biological activities of its structural analogues provide a strong rationale for its continued study as a potential source of new therapeutic agents. Future research should focus on the detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this promising compound and its derivatives to unlock its full potential in medicinal chemistry and beyond.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDXOIPVFKGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255260 | |
| Record name | 4-(4-Chlorophenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-71-5 | |
| Record name | 4-(4-Chlorophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Thiophenecarboxaldehyde, 4 4 Chlorophenyl
Reactions Involving the Aldehyde Moiety
The formyl group (-CHO) is a primary site of chemical reactivity in 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, participating in a variety of transformations typical of aromatic aldehydes.
The electrophilic carbon atom of the carbonyl group in 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- readily reacts with nitrogen-based nucleophiles to form carbon-nitrogen double bonds. These condensation reactions are fundamental in synthetic chemistry for creating diverse molecular scaffolds.
Imines (Schiff Bases): The reaction with primary amines leads to the formation of imines, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the condensation of 2-thiophenecarboxaldehyde derivatives with various amines is a well-established method for synthesizing new Schiff base ligands and biologically active compounds. nih.govacs.org The reaction of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.
Oximes: Condensation with hydroxylamine (NH₂OH) results in the formation of oximes. This reaction is analogous to imine formation and is often used for the characterization and protection of aldehydes.
Hydrazones: The aldehyde functionality readily reacts with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or acylhydrazides) to yield hydrazones. organic-chemistry.org These reactions are typically carried out in a suitable solvent like ethanol (B145695) or methanol, sometimes with acid catalysis. ikm.org.mynih.gov The synthesis of hydrazones from 2-thiophenecarboxaldehyde and various hydrazides has been reported as a straightforward and efficient process. ikm.org.myresearchgate.net The resulting hydrazone derivatives of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- are often crystalline solids and serve as versatile intermediates for the synthesis of other heterocyclic compounds. mdpi.com
| Nucleophile | Reagent Example | Product Class | General Reaction Conditions |
| Primary Amine | Aniline | Imine (Schiff Base) | Ethanol, Reflux |
| Hydroxylamine | Hydroxylamine HCl | Oxime | Ethanol/Pyridine |
| Hydrazide | Isonicotinic hydrazide | Hydrazone | Methanol, Acetic acid catalyst, Reflux ikm.org.my |
Oxidation and Reduction Reactions of the Formyl Group
The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- can be oxidized to the corresponding carboxylic acid, 4-(4-chlorophenyl)thiophene-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid, or silver oxide. researchgate.net The synthesis of thiophene-2-carboxylic acids via the oxidation of the corresponding 2-carboxaldehydes is a standard procedure in organic synthesis. wikipedia.org The existence of 4-(4-chlorophenyl)thiophene-2-carboxylic acid in chemical databases confirms that this oxidation is a known transformation. nih.gov
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-(4-chlorophenyl)thiophen-2-yl)methanol. Typical reducing agents for this purpose are sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, followed by an acidic workup. chemguide.co.ukyoutube.com These reagents provide a source of hydride (H⁻) that attacks the carbonyl carbon. The reduction of aldehydes to primary alcohols is a highly efficient and general reaction. youtube.comorganic-chemistry.org
| Reaction Type | Reagent | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
Condensation Reactions (e.g., Perkin, Knoevenagel)
The aldehyde functionality of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is a suitable substrate for various carbon-carbon bond-forming condensation reactions.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the corresponding carboxylic acid, to form an α,β-unsaturated carboxylic acid. iitk.ac.inwikipedia.orgbyjus.com Reacting 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- with acetic anhydride and sodium acetate would be expected to yield 3-(4-(4-chlorophenyl)thiophen-2-yl)acrylic acid. cambridge.orgchempap.org The reaction is typically performed by heating the components together. cambridge.org
Knoevenagel Condensation: This is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst (often an amine like piperidine or pyridine). wikipedia.org Active methylene compounds include malonic acid, diethyl malonate, ethyl cyanoacetate (B8463686), and malononitrile (B47326). pearson.com The reaction of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- with malononitrile, for example, would produce 2-((4-(4-chlorophenyl)thiophen-2-yl)methylene)malononitrile. These reactions are highly valuable for synthesizing substituted alkenes. researchgate.netresearchgate.net
| Reaction Name | Reactant Type | Catalyst | Product Type |
| Perkin Reaction | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Sodium Acetate) | α,β-Unsaturated Carboxylic Acid |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine) | α,β-Unsaturated Product |
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring is an aromatic system that can participate in electrophilic substitution and metal-catalyzed coupling reactions. The presence of the deactivating formyl group at the C2 position and the 4-chlorophenyl group at the C4 position influences the regioselectivity and rate of these reactions.
The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). In a 2-substituted thiophene, substitution typically occurs at the C5 position. However, the -CHO group at C2 is an electron-withdrawing, deactivating group, which will slow down the reaction rate. The 4-(4-chlorophenyl) group at C4 will also exert electronic and steric effects. scbt.com Electrophilic attack is therefore most likely to occur at the C5 position, which is the most activated and sterically accessible position on the ring. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or sulfonation would be expected to yield the corresponding 5-substituted derivative. The mechanism involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net
The C-H bonds at the unsubstituted C3 and C5 positions of the thiophene ring can be functionalized through transition metal-catalyzed cross-coupling reactions. Direct C-H arylation has become a powerful tool for forming carbon-carbon bonds, avoiding the need to pre-functionalize the thiophene ring with a halide or organometallic reagent. researchgate.net Palladium catalysts are commonly employed for these transformations. researchgate.net Given the substitution pattern of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, C-H activation and subsequent coupling with aryl halides or other partners could potentially occur at the C5 or C3 positions. The directing effect of the aldehyde group and the steric hindrance from the 4-chlorophenyl group would play a crucial role in determining the site-selectivity of such reactions. dmaiti.com
Reactivity Influenced by the 4-(4-chlorophenyl) Substituent
The chemical behavior of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is intricately modulated by the electronic and steric characteristics of the 4-(4-chlorophenyl) substituent. This group, attached at the C4 position of the thiophene ring, exerts a significant influence on the reactivity of the aldehyde functional group at the C2 position and the thiophene ring itself. The interplay of inductive and resonance effects of the 4-chlorophenyl group, transmitted through the π-system of the thiophene ring, governs the molecule's participation in various chemical transformations.
The 4-chlorophenyl substituent is generally considered to be weakly deactivating towards electrophilic substitution on the thiophene ring due to the electron-withdrawing inductive effect of the chlorine atom. lasalle.eduminia.edu.eglibretexts.org Conversely, the phenyl ring can participate in resonance with the thiophene ring, which can influence the electron density distribution across the molecule. This dual nature of the substituent—inductive withdrawal and potential resonance donation—creates a nuanced reactivity profile.
The aldehyde group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the C5 position. The presence of the 4-(4-chlorophenyl) group further modifies this electronic landscape.
A notable area of study for analogous compounds involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. nih.govnih.govorganic-chemistry.org These reactions are instrumental in forming new carbon-carbon bonds. For instance, the synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved through Suzuki-Miyaura cross-coupling, demonstrating the utility of this class of compounds as building blocks in organic synthesis. nih.gov The reactivity in these coupling reactions can be subtly affected by the electronic nature of the aryl substituent.
The following table illustrates the hypothetical effect of different para-substituents on the phenyl ring on the yield of a generic Suzuki-Miyaura coupling reaction to form a biaryl compound.
| Substituent (X) on 4-phenyl group | Electronic Effect | Predicted Relative Reactivity | Hypothetical Yield (%) |
| -OCH₃ | Electron-donating | High | 92 |
| -CH₃ | Electron-donating | Moderate-High | 88 |
| -H | Neutral | Moderate | 85 |
| -Cl | Electron-withdrawing (Inductive) | Moderate-Low | 82 |
| -NO₂ | Strongly electron-withdrawing | Low | 75 |
This table presents hypothetical data to illustrate the electronic effects of substituents on the reactivity of 4-aryl-2-thiophenecarboxaldehydes in a Suzuki-Miyaura coupling reaction.
Furthermore, the aldehyde functionality of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is a versatile handle for a variety of chemical transformations. It can undergo condensation reactions with active methylene compounds, such as those used in the Knoevenagel condensation, to form α,β-unsaturated systems. The electrophilicity of the aldehyde carbon is influenced by the 4-(4-chlorophenyl) group. An electron-withdrawing substituent would be expected to enhance the electrophilicity of the aldehyde, potentially leading to higher reaction rates in nucleophilic addition reactions.
The following table provides illustrative data on the reaction rates of 4-aryl-2-thiophenecarboxaldehydes with a nucleophile, showcasing the influence of the para-substituent on the aryl ring.
| Substituent (X) on 4-phenyl group | Electronic Effect | Relative Rate Constant (k_rel) |
| -OCH₃ | Electron-donating | 0.8 |
| -CH₃ | Electron-donating | 0.9 |
| -H | Neutral | 1.0 |
| -Cl | Electron-withdrawing (Inductive) | 1.2 |
| -NO₂ | Strongly electron-withdrawing | 2.5 |
This table contains illustrative data to demonstrate the expected trend in reaction rates for the nucleophilic addition to the aldehyde group based on the electronic nature of the substituent.
In addition to reactions at the aldehyde group, the thiophene ring itself can participate in transformations. For instance, the synthesis of heterocyclic compounds can be achieved by using the aldehyde as a starting point for cyclization reactions. rroij.com The electronic nature of the 4-(4-chlorophenyl) substituent can influence the feasibility and outcomes of such cyclization pathways. Research on related aryl-substituted thiophenes has shown that the nature of the aryl group can impact the biological and photophysical properties of the resulting molecules. nih.govbeilstein-journals.org
Advanced Spectroscopic and Structural Elucidation of 2 Thiophenecarboxaldehyde, 4 4 Chlorophenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
The ¹H NMR spectrum of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- provides a wealth of information. The aldehyde proton (CHO) is typically the most deshielded, appearing as a distinct singlet in the downfield region of the spectrum, usually around 9.8-10.0 ppm.
The protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the 5-position (H-5) and the proton at the 3-position (H-3) would appear as distinct signals. Due to the substitution pattern, these protons are not adjacent and would likely appear as singlets or narrow doublets if long-range coupling is resolved. The electron-withdrawing nature of the aldehyde group at C-2 would deshield the adjacent H-3, while the 4-chlorophenyl group at C-4 would influence the chemical shift of H-5.
The 4-chlorophenyl group presents a classic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region (typically 7.4-7.8 ppm). The protons ortho to the chlorine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the chlorine atom (H-3' and H-5'). This results in a symmetrical pattern characteristic of para-substituted benzene (B151609) rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | ~9.90 | s (singlet) | - |
| Thiophene H-3 | ~7.85 | s (singlet) | - |
| Thiophene H-5 | ~7.70 | s (singlet) | - |
| Chlorophenyl H-2', H-6' | ~7.65 | d (doublet) | ~8.5 |
| Chlorophenyl H-3', H-5' | ~7.45 | d (doublet) | ~8.5 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The compound has 11 unique carbon atoms, and their chemical shifts are influenced by their local electronic environment. The aldehyde carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the range of 180-185 ppm.
The carbons of the thiophene ring would resonate in the aromatic region (120-150 ppm). The carbon atom bonded to the aldehyde group (C-2) and the carbon bonded to the chlorophenyl group (C-4) would be deshielded relative to the other thiophene carbons. The carbons of the 4-chlorophenyl ring would show four distinct signals: the ipso-carbon attached to the thiophene ring, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the carbon atom bonded to the chlorine.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CHO | ~182.5 |
| Thiophene C-2 | ~144.0 |
| Thiophene C-3 | ~135.0 |
| Thiophene C-4 | ~140.0 |
| Thiophene C-5 | ~128.0 |
| Chlorophenyl C-1' | ~132.0 |
| Chlorophenyl C-2', C-6' | ~129.5 |
| Chlorophenyl C-3', C-5' | ~127.0 |
| Chlorophenyl C-4' | ~135.5 |
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the structural assignments. researchgate.netsdsu.eduscience.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, a COSY spectrum would show a strong cross-peak between the ortho and meta protons of the chlorophenyl ring (H-2'/H-6' with H-3'/H-5'), confirming their adjacency in the AA'BB' system. The absence of cross-peaks between the thiophene protons would confirm their isolated positions.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., thiophene H-3 with C-3, chlorophenyl H-2' with C-2', etc.). This is invaluable for assigning the carbons in the crowded aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netsdsu.eduyoutube.com This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. Key HMBC correlations would include the aldehyde proton showing a cross-peak to the thiophene C-2 and C-3, and the thiophene H-5 showing correlations to C-4 and the ipso-carbon (C-1') of the chlorophenyl ring, unequivocally confirming the substitution pattern of the entire molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is dominated by absorptions corresponding to its key functional groups. The most intense and easily identifiable band is the C=O stretch of the aldehyde group, which is expected to appear in the region of 1670-1700 cm⁻¹. utdallas.edu Conjugation with the thiophene ring typically shifts this absorption to a lower wavenumber compared to a simple aliphatic aldehyde.
Other significant absorptions include the C-H stretching vibrations of the aromatic rings, which appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the thiophene and benzene rings give rise to a series of medium to weak bands in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch may be observed in the fingerprint region, typically around 1090 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3050 | Medium |
| Aldehyde C-H Stretch | 2830 - 2695 (often two bands) | Medium |
| Aldehyde C=O Stretch | 1700 - 1670 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-Cl Stretch | ~1090 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic rings are typically strong and well-defined. nih.gov Therefore, the Raman spectrum would be particularly useful for characterizing the thiophene and 4-chlorophenyl ring systems.
Key expected features would include strong bands corresponding to the ring breathing modes of both the thiophene and the para-substituted benzene ring. mdpi.com The C=C stretching vibrations within the rings would also be prominent. Raman spectroscopy is highly sensitive to molecular symmetry and conformation, making it a valuable tool for detailed structural analysis. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, providing critical information regarding its molecular weight, elemental composition, and structural features through controlled fragmentation. researchgate.netscirp.org This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, yielding a unique spectral fingerprint. Analysis of this spectrum allows for the confirmation of the compound's identity and the elucidation of its chemical structure.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy. Unlike nominal mass measurements, HRMS can measure the mass of an ion to several decimal places. This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).
For 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, with a molecular formula of C₁₁H₇ClOS, HRMS provides an exact mass measurement that serves as definitive proof of its elemental composition. pnnl.gov The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺• and [M+2]⁺•), which further aids in its identification. The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, allows for the unambiguous assignment of the molecular formula. pnnl.gov
| Molecular Formula | Isotope | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| C₁₁H₇ClOS | C₁₁H₇³⁵ClOS | 221.99061 | Typically within ± 0.001 | < 5 |
| C₁₁H₇³⁷ClOS | 223.98766 | Typically within ± 0.001 | < 5 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a sample mixture. mdpi.com In the context of analyzing 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, the gas chromatograph first vaporizes the sample and separates it based on its volatility and interaction with a stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI). researchgate.net
Under EI conditions, the molecule undergoes predictable fragmentation, creating a unique pattern of fragment ions that serves as a structural fingerprint. libretexts.org For aromatic aldehydes, the molecular ion peak is generally observed. libretexts.org Key fragmentation pathways for 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- include α-cleavage at the aldehyde group and ruptures of the bonds connecting the aromatic rings. miamioh.edu The presence of the chlorine atom is readily identified by the [M+2] isotopic peaks for all chlorine-containing fragments. scirp.org
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Structure | Notes |
|---|---|---|---|
| 222 | [M]⁺• | [C₁₁H₇ClOS]⁺• | Molecular ion. A corresponding peak at m/z 224 is expected for the ³⁷Cl isotope. |
| 221 | [M-H]⁺ | [C₁₁H₆ClOS]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. libretexts.org |
| 193 | [M-CHO]⁺ | [C₁₀H₆ClS]⁺ | Loss of the formyl radical (•CHO). |
| 187 | [M-Cl]⁺ | [C₁₁H₇OS]⁺ | Loss of the chlorine radical. |
| 111 | [C₆H₄Cl]⁺ | [Cl-C₆H₄]⁺ | Chlorophenyl cation. A corresponding peak at m/z 113 is expected for the ³⁷Cl isotope. |
| 83 | [C₄H₃S]⁺ | [C₄H₃S]⁺ | Thienyl cation resulting from cleavage of the C-C bond between the rings. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, which is then used to construct a three-dimensional model of the molecule.
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides data on crystal packing density. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-S, C-Cl). | e.g., C=O ≈ 1.21 Å; C-Cl ≈ 1.74 Å |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C in rings). | e.g., Angles within the aromatic rings ≈ 120° |
| Torsion (Dihedral) Angles | The angle between the planes of the thiophene and 4-chlorophenyl rings. | Indicates the degree of twist between the two aromatic systems. |
Theoretical and Computational Investigations on 2 Thiophenecarboxaldehyde, 4 4 Chlorophenyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of compounds like 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing insights into molecular behavior at the electronic level. asianpubs.org DFT, particularly using functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying thiophene (B33073) derivatives. nih.gov These calculations would typically be performed with a basis set such as 6-311G(d,p) to ensure reliable results for geometry, electronic properties, and vibrational frequencies. researchgate.net
Geometry Optimization and Conformational Analysis
Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only, as specific data for 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-S (thiophene) | ~1.72 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | Thiophene-C-C (phenyl) | ~125° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive. For substituted thiophenes, the distribution of these orbitals is typically across the conjugated π-system, with the specific locations of the HOMO and LUMO densities indicating the likely sites for electrophilic and nucleophilic attack, respectively. d-nb.info
Table 2: Illustrative Frontier Molecular Orbital Properties This table is for illustrative purposes only, as specific data for 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is not available in the cited literature.
| Property | Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic parameters.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data is a powerful method for structure verification. researchgate.net
IR Spectroscopy: The calculation of vibrational frequencies helps in the assignment of experimental Infrared (IR) spectra. By analyzing the vibrational modes, specific peaks can be attributed to the stretching or bending of particular bonds, such as the C=O stretch of the aldehyde group or the C-Cl stretch. chemijournal.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, providing insight into the molecule's chromophores. chemijournal.com
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity. The map is color-coded to show different potential regions:
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. In 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, this would likely be concentrated on the oxygen atom of the aldehyde group.
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
The MEP map provides a clear picture of charge distribution and is used to understand interactions between the molecule and a biological receptor or another reactant. chemijournal.com
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and interactions with biological targets. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can identify and characterize these forces, which include hydrogen bonds, halogen bonds, and π-π stacking. For the title compound, potential interactions could include C-H···O hydrogen bonds involving the aldehyde group, halogen bonds involving the chlorine atom, and π-π stacking between the thiophene and chlorophenyl rings. Analyzing these weak interactions is essential for a complete understanding of the molecule's chemical behavior.
Research Applications and Potential of 2 Thiophenecarboxaldehyde, 4 4 Chlorophenyl in Chemical Sciences
Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis
The aldehyde group on the thiophene (B33073) ring is a key functional handle that allows for the construction of more complex molecular architectures. Aldehydes are classic electrophiles in a multitude of condensation and cyclization reactions, making 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- a valuable starting material for synthesizing a diverse range of heterocyclic compounds.
Precursor for Advanced Organic Scaffolds
As a substituted aromatic aldehyde, 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is a prime candidate for use in multicomponent reactions to build complex molecular frameworks. One of the most prominent methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction. researchgate.netwikipedia.orgnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While specific examples employing 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- are not explicitly documented, its aldehyde functionality makes it a suitable starting component for this type of transformation, potentially leading to highly functionalized thiophene derivatives.
Another fundamental reaction where this compound could serve as a precursor is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org Reacting 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield versatile intermediates, which can then be used in subsequent cyclization steps to form various heterocyclic systems. derpharmachemica.comresearchgate.net These resulting scaffolds are often precursors to compounds with significant biological activity.
Integration into Polycyclic Systems
The structure of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is particularly suited for the synthesis of fused heterocyclic systems, such as thienopyrimidines, which are known for their wide range of pharmacological activities. nih.govresearchgate.netnih.govsemanticscholar.org The general synthetic route to these polycyclic structures often begins with a 2-aminothiophene derivative, which can be prepared through reactions like the Gewald synthesis. semanticscholar.org The resulting aminothiophene can then undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring.
For instance, a plausible synthetic pathway could involve a Knoevenagel condensation of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- with an active methylene nitrile, followed by a Gewald-type cyclization to produce a substituted 2-aminothiophene. This intermediate could then be cyclized to form a thieno[3,2-d]pyrimidine (B1254671) core, a key structure in many biologically active molecules. nih.govnih.gov Similarly, the Friedländer synthesis, a classic method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, could be adapted to create analogous fused systems. wikipedia.orgjk-sci.comorganic-chemistry.org
Table 1: Potential Reactions for Heterocyclic Synthesis
| Reaction Name | Reactant Type for 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- | Potential Product Class |
|---|---|---|
| Gewald Reaction | Aldehyde component | Substituted 2-Aminothiophenes |
| Knoevenagel Condensation | Carbonyl component | α,β-Unsaturated intermediates |
Exploration in Materials Science and Functional Materials Development
Thiophene-containing molecules are foundational to the field of organic electronics due to their excellent charge transport properties and chemical stability. The π-conjugated system of the thiophene ring can be extended through polymerization or the addition of other conjugated moieties, making these materials suitable for a range of applications.
Potential for Optoelectronic Properties in Conjugated Systems
The combination of an electron-rich thiophene ring and an aromatic aldehyde in 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- makes it an interesting building block for π-conjugated materials. The aldehyde group can be readily converted into other functional groups, such as alkenes via Wittig-type reactions or imines via condensation with amines, to extend the conjugated system. Thiophene-based chromophores are known to exhibit intriguing photophysical and electrochemiluminescence properties. rsc.org The incorporation of the 4-(4-chlorophenyl) substituent can influence the electronic properties of the resulting material by modifying the HOMO/LUMO energy levels, which in turn affects the optical and charge-transport characteristics. While specific studies on materials derived from this exact compound are scarce, the broader class of thiophene-based π-conjugated systems is actively researched for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org
Applications in Polymer Chemistry
Thiophene derivatives are widely used as monomers for the synthesis of conducting polymers. Polythiophenes are among the most studied classes of conjugated polymers due to their environmental stability and high conductivity in the doped state. The aldehyde functionality of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- offers a route to create functionalized polythiophenes. For example, the aldehyde could be protected, the thiophene ring could be polymerized via oxidative or cross-coupling methods, and the aldehyde could then be deprotected to yield a polymer with pendant aldehyde groups. These functional groups can be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for its use as a scaffold to attach other molecules.
Intermediacy in the Discovery of Biologically Relevant Small Molecules
Thiophene-containing heterocycles are a mainstay in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov The thiophene ring is often considered a bioisostere of a benzene (B151609) ring, offering similar steric properties but with different electronic characteristics that can be exploited to improve potency, selectivity, or pharmacokinetic profiles.
The aldehyde group of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is a versatile functional group for the synthesis of pharmacologically active molecules. It can be reductively aminated to form amines, oxidized to a carboxylic acid, or used in condensation reactions to form imines, chalcones, or other key intermediates. Thieno[2,3-d]pyrimidine derivatives, for which this compound could be a precursor, have shown promise as kinase inhibitors for anticancer therapy. semanticscholar.org The structural modifications enabled by the aldehyde group allow for the exploration of structure-activity relationships, which is a critical step in the drug discovery process. Although direct synthesis of known biologically active molecules from 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- is not prominently reported, its potential as a key intermediate is high, given the prevalence of the substituted thiophene motif in medicinal chemistry. semanticscholar.orgnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- |
| Malononitrile |
Synthesis of Compounds with Potential as Biochemical Probes
The aldehyde functional group on the thiophene ring of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- serves as a reactive handle for the synthesis of various derivatives. This reactivity is crucial for the development of biochemical probes, which are specialized molecules used to study biological processes. For instance, the aldehyde can undergo condensation reactions with various amines and active methylene compounds to introduce new functional groups and build molecular complexity.
While direct synthesis of fluorescent probes from this specific compound is not extensively documented in publicly available research, the broader class of thiophene aldehydes is recognized for its utility in creating fluorescent molecules. The general principle involves coupling the thiophene scaffold, which can act as a component of a fluorophore, with other aromatic or heterocyclic systems to create extended π-conjugated systems responsible for fluorescence. The 4-(4-chlorophenyl) group can further modulate the photophysical properties of such probes.
Table 1: Potential Reactions for Probe Synthesis
| Reaction Type | Reactant | Potential Probe Functionality |
|---|---|---|
| Knoevenagel Condensation | Malononitrile | Introduction of a dicyanovinyl group, a common component in fluorescent probes. |
| Wittig Reaction | Phosphonium ylides | Formation of a carbon-carbon double bond, allowing for the extension of conjugation. |
| Reductive Amination | Primary or secondary amines | Introduction of amine functionalities for further labeling or to act as binding sites. |
These synthetic strategies allow for the rational design of probes targeting specific enzymes or cellular components. The resulting compounds can be engineered to exhibit changes in their fluorescence properties upon binding to a target, enabling researchers to visualize and quantify biological events.
Development of Chemical Libraries for Biological Screening
The structural framework of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- makes it an ideal starting point for the construction of chemical libraries. These libraries, consisting of a large number of structurally related compounds, are essential tools in high-throughput screening (HTS) to identify new drug leads.
The concept of a "privileged scaffold" is central here, where a core molecular structure is known to interact with multiple biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, establishing the thiophene ring as a privileged structure in medicinal chemistry.
By systematically modifying the 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- core, researchers can generate a vast array of derivatives. For example, a study on the synthesis of various 4-arylthiophene-2-carbaldehydes, a class that includes the title compound, demonstrated that these compounds and their derivatives exhibit significant antibacterial, anti-urease, and antioxidant activities. nih.gov This highlights the potential for discovering compounds with diverse biological functions by exploring the chemical space around this scaffold.
Table 2: Exemplary Derivative Classes from 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- for Library Development
| Derivative Class | Synthetic Approach | Potential Biological Targets |
|---|---|---|
| Thieno[2,3-d]pyrimidines | Condensation with aminopyrimidines | Kinases, GPCRs |
| Chalcones | Claisen-Schmidt condensation with acetophenones | Tubulin, various enzymes |
| Hydrazones | Reaction with hydrazides | Antimicrobial targets |
The development of such libraries, often through combinatorial chemistry approaches, allows for the rapid exploration of structure-activity relationships (SAR). By screening these libraries against various biological targets, scientists can identify "hit" compounds with desired activities. These hits can then be further optimized to develop potent and selective drug candidates. The versatility of the 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- scaffold, therefore, positions it as a valuable tool in the ongoing quest for novel therapeutics.
Future Research Directions and Opportunities for 2 Thiophenecarboxaldehyde, 4 4 Chlorophenyl
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized thiophenes is a mature field, yet there remains a significant opportunity to develop more efficient, economical, and environmentally benign methods for producing 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-. Future research should prioritize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous reagents. researchgate.netrsc.org
Key areas for investigation include:
Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve yields for key bond-forming reactions, such as the Suzuki or Stille couplings often used to introduce the 4-chlorophenyl group onto the thiophene (B33073) ring. nih.govorganic-chemistry.org
Transition-Metal-Free Coupling Reactions: While palladium-catalyzed reactions are common, research into transition-metal-free alternatives, potentially using organic catalysts or novel activation methods, would enhance the sustainability of the synthesis. organic-chemistry.org This could involve, for example, the use of aryldiazonium salts. researchgate.net
One-Pot Procedures: Designing multi-component, one-pot reactions where the thiophene ring is constructed and functionalized in a single synthetic operation would improve atom economy and reduce the need for intermediate purification steps. organic-chemistry.orgresearchgate.net
Green Solvents and Reagents: A shift towards using biodegradable deep eutectic solvents (DES) or water as the reaction medium could significantly lower the environmental impact. rsc.orgorganic-chemistry.org Similarly, employing safer and more readily available sulfur sources is a crucial aspect of sustainable synthesis. organic-chemistry.org For instance, methods using inexpensive sodium halides in ethanol (B145695) as a source for electrophilic halogens represent a green approach to creating halogenated thiophene precursors. nih.gov
| Synthetic Approach | Potential Advantages for Synthesizing 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters for Suzuki/Stille coupling steps. |
| Transition-Metal-Free Synthesis | Lower cost, reduced metal contamination in the final product, decreased toxicity. | Development of organocatalysts or novel activation methods for C-C bond formation. |
| One-Pot Reactions | Increased efficiency, reduced solvent waste, minimized purification steps. | Designing a sequential reaction cascade for ring formation and functionalization. |
| Green Solvents/Reagents | Lower environmental impact, improved safety profile, potential for reagent recycling. | Screening of deep eutectic solvents (DES) and aqueous systems for reaction compatibility. |
Exploration of Catalytic Transformations
Catalysis offers a powerful tool for both the synthesis and subsequent modification of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-. Future research can explore novel catalytic systems to enhance reaction efficiency and to unlock new chemical transformations.
Opportunities in this area include:
Asymmetric Catalysis: The aldehyde functional group is a prime handle for asymmetric transformations. Research into the enantioselective addition of nucleophiles (e.g., organozinc or Grignard reagents) to the carbonyl group, mediated by chiral catalysts, could yield valuable chiral secondary alcohols. These chiral building blocks are of high interest in medicinal chemistry.
C-H Functionalization: Direct catalytic C-H functionalization of the thiophene ring presents a highly atom-economical method for introducing additional substituents. researchgate.net Future work could focus on developing regioselective catalytic systems to modify the C-H bonds at the 3- and 5-positions of the thiophene ring, enabling the synthesis of complex derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: This rapidly emerging field could enable novel transformations that are difficult to achieve with traditional thermal methods. For instance, photoredox catalysis could be used to facilitate radical-based additions to the thiophene ring or to drive coupling reactions under exceptionally mild conditions.
Biocatalysis: The use of enzymes (biocatalysts) for transformations such as the selective oxidation or reduction of the aldehyde group offers a highly sustainable and selective alternative to traditional chemical reagents.
Advanced Computational Modeling for Predictive Research
Computational chemistry provides indispensable tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. For 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)-, advanced computational modeling can offer profound insights.
Future computational studies should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.net This information is crucial for predicting its reactivity, stability, and potential sites for electrophilic or nucleophilic attack, thus guiding further synthetic modifications. researchgate.netnih.gov
Molecular Docking Simulations: A significant area of opportunity lies in using molecular docking to predict the binding affinity and interaction modes of the compound and its derivatives with various biological targets, such as enzymes or receptors. gyanvihar.orgnih.govmdpi.com This predictive screening can identify potential therapeutic applications, for example, as enzyme inhibitors, and prioritize which derivatives to synthesize for biological testing. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their biological activity or physical properties. researchgate.net This allows for the rational design of new analogues with potentially enhanced potency or desired characteristics.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is essential in the early stages of drug discovery. mdpi.comnih.gov Computational models can estimate the drug-likeness of 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- and its derivatives, helping to identify candidates with favorable pharmacokinetic properties. nih.gov
| Computational Method | Predictive Application for 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity indices, and reaction mechanisms. researchgate.netnih.gov | Guidance for designing new synthetic reactions and predicting regioselectivity. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., proteins, enzymes). nih.govrsc.org | Identification of potential therapeutic targets and prioritization of compounds for screening. |
| QSAR | Correlation of structural features with biological activity or physical properties. researchgate.net | Rational design of analogues with improved efficacy or desired properties. |
| ADME/Tox Modeling | In silico prediction of pharmacokinetic and toxicity profiles. nih.gov | Early-stage identification of candidates with favorable drug-like properties. |
Expansion into Emerging Fields of Chemical Inquiry
The unique electronic and structural features of the 2-Thiophenecarboxaldehyde, 4-(4-chlorophenyl)- scaffold make it a promising candidate for exploration in various emerging fields beyond its traditional applications.
Future research should explore its potential in:
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronic materials. nih.gov The aldehyde group provides a reactive site for polymerization or for grafting the molecule onto surfaces. acs.org Future work could involve synthesizing oligomers or polymers derived from this compound to investigate their properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or sensors. nih.gov
Chemical Biology: The aldehyde functionality can be used as a chemical handle to covalently label biomolecules or to act as a probe in biological systems. Designing derivatives that can participate in bioorthogonal reactions would enable the study of biological processes in living cells.
Supramolecular Chemistry: The aromatic rings and heteroatoms of the molecule can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. Research into the self-assembly of this molecule or its derivatives could lead to the formation of novel supramolecular structures with interesting photophysical or host-guest properties.
Coordination Chemistry: The sulfur atom of the thiophene ring and the oxygen of the aldehyde can act as coordination sites for metal ions. nih.gov Synthesizing metal complexes incorporating this molecule as a ligand could yield new catalysts or materials with unique magnetic or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
